1-Phenylcyclopentanecarboxylicacid2-(2-diethylaMinoethoxy)ethylestercitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbetapentane citrate is synthesized by reacting carbetapentane with citric acid. The process involves heating carbetapentane to a temperature of about 80 to 120°C and slowly adding citric acid while agitating the reaction mixture . The resulting product is then purified to obtain carbetapentane citrate.
Industrial Production Methods: In industrial settings, carbetapentane citrate is produced by forming a complex with cyclodextrin to reduce its inherent bitterness. This is achieved by preparing an aqueous solution containing carbetapentane citrate and cyclodextrin in a specific ratio, followed by solvent removal .
Chemical Reactions Analysis
Types of Reactions: Carbetapentane citrate undergoes various chemical reactions, including:
Oxidation: Carbetapentane citrate can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield reduced derivatives.
Substitution: Carbetapentane citrate can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbetapentane citrate is extensively used in scientific research for its diverse applications. It is employed in studies related to cellular signaling pathways and gene expression. Researchers investigate its effects on cyclooxygenase-2 (COX-2) activity and its potential to influence various biochemical processes . Additionally, carbetapentane citrate is used in pharmacological studies to understand its antitussive and antimuscarinic properties .
Mechanism of Action
Carbetapentane citrate exerts its effects by acting on sigma-1 receptors, as well as kappa and mu-opioid receptors . It suppresses the cough reflex in the central nervous system by antagonizing muscarinic receptors (subtype M1) and agonizing sigma receptors (subtype σ1) . This dual action helps in relieving cough without the sedative effects associated with opioid antitussives.
Comparison with Similar Compounds
Codeine: An opioid antitussive with sedative effects.
Dextromethorphan: A non-opioid antitussive with a different mechanism of action.
Diphenhydramine: An antihistamine with antitussive properties.
Uniqueness of Carbetapentane Citrate: Carbetapentane citrate is unique due to its non-opioid nature and its ability to act on multiple receptor types. Unlike codeine, it does not cause sedation, making it a safer option for patients who need to avoid drowsiness .
Properties
Molecular Formula |
C32H47NO17 |
---|---|
Molecular Weight |
717.7 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H31NO3.2C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
LNGIGTKMPKTCKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.